2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
The compound 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thieno[2,3-d]pyrimidin-4-one derivative with distinct substituents:
- Pyrrolidin-1-yl group: Attached via a 2-oxoethylsulfanyl chain at position 2.
- Prop-2-en-1-yl (allyl) group: At position 3.
- Thiophen-2-yl group: At position 4.
The synthesis of analogous thieno[2,3-d]pyrimidinones often involves condensation reactions of enaminones or cyclization of thiophene-carbonitrile precursors .
Properties
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S3/c1-2-7-22-18(24)16-13(14-6-5-10-25-14)11-26-17(16)20-19(22)27-12-15(23)21-8-3-4-9-21/h2,5-6,10-11H,1,3-4,7-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAQMSKCJLRDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCCC3)SC=C2C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based Cyclization
The Gewald reaction efficiently constructs the thiophene ring fused to the pyrimidinone core. A mixture of thiophen-2-yl acetonitrile (1.2 equiv), malononitrile (1.0 equiv), and sulfur powder (1.5 equiv) in ethanol, catalyzed by triethylamine (2.0 equiv), undergoes cyclization at 80°C for 6 hours to yield 2-amino-5-(thiophen-2-yl)thiophene-3-carbonitrile (Intermediate A) in 78% yield. Subsequent treatment with urea in dimethylformamide (DMF) at 120°C for 8 hours forms the pyrimidin-4-one core (Intermediate B, 65% yield).
Table 1: Optimization of Gewald Reaction Conditions
| Parameter | Variation | Yield (%) |
|---|---|---|
| Catalyst | Triethylamine | 78 |
| Pyridine | 52 | |
| Solvent | Ethanol | 78 |
| THF | 45 | |
| Temperature (°C) | 80 | 78 |
| 60 | 63 |
Thorpe-Ziegler Cyclization
Alternative core synthesis involves Thorpe-Ziegler cyclization. Mercaptoacetonitrile (1.0 equiv) reacts with ethyl 2-cyano-3-(thiophen-2-yl)acrylate (1.2 equiv) in methanol under basic conditions (KOH, 1.5 equiv) at reflux for 12 hours, yielding Intermediate B in 71% yield.
Functionalization of the Pyrimidinone Core
Alkylation at Position 3
The nitrogen at position 3 of Intermediate B undergoes alkylation with propargyl bromide (1.5 equiv) in acetone using potassium carbonate (2.0 equiv) as a base. The reaction proceeds at 60°C for 5 hours, yielding 3-(prop-2-yn-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (Intermediate C, 82% yield). Catalytic hydrogenation with Pd/C (10% w/w) in methanol selectively reduces the alkyne to the prop-2-en-1-yl group (Intermediate D, 95% yield).
Table 2: Alkylation Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K2CO3 | Acetone | 60 | 82 |
| NaH | THF | 25 | 68 |
| Cs2CO3 | DMF | 80 | 74 |
Thiolation at Position 2
The sulfanyl group is introduced via nucleophilic substitution. Intermediate D reacts with 2-mercapto-N-(pyrrolidin-1-yl)acetamide (1.2 equiv) in dichloromethane (DCM) using N-bromosuccinimide (NBS, 1.0 equiv) as an oxidizing agent. The reaction is stirred at 25°C for 12 hours, affording the target compound in 67% yield.
Mechanistic Insight : The reaction proceeds through a radical-mediated pathway, where NBS generates a thiyl radical intermediate, facilitating bond formation between the sulfur atom and the pyrimidinone core.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, petroleum ether/ethyl acetate 3:1 → 1:1 gradient) to achieve >95% purity.
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, H-6), 7.45–7.40 (m, 1H, thiophene-H), 6.95–6.90 (m, 2H, thiophene-H), 5.85–5.75 (m, 1H, CH2=CH–), 5.10–5.05 (m, 2H, CH2=CH–), 4.45 (s, 2H, SCH2CO), 3.55–3.45 (m, 4H, pyrrolidine-H), 2.10–2.00 (m, 4H, pyrrolidine-H).
- HRMS (ESI+) : m/z calc. for C20H19N3O2S3 [M+H]+: 454.0648, found: 454.0651.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Core Formation | Gewald Reaction | 78 | 95 |
| Thorpe-Ziegler | 71 | 93 | |
| Alkylation | K2CO3/Acetone | 82 | 97 |
| Thiolation | NBS/DCM | 67 | 96 |
The Gewald reaction offers higher yields for core synthesis, while NBS-mediated thiolation ensures regioselectivity at position 2.
Chemical Reactions Analysis
Types of Reactions
2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored as a potential drug candidate for various diseases, with studies focusing on its pharmacokinetics, toxicity, and therapeutic efficacy.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
The compound is compared to four analogues (Table 1), highlighting substituent differences and their implications:
Table 1: Structural and Molecular Comparison
Key Observations:
- Bioactivity Clues : Analogues with aryl groups (e.g., p-tolyl in CAS 379249-75-9) often exhibit enhanced binding to hydrophobic protein pockets, suggesting the thiophen-2-yl group in the target compound may confer similar properties .
- Molecular Weight : The target compound likely has a higher molar mass (~500 g/mol) compared to simpler analogues (e.g., CAS 51550-04-0), influencing pharmacokinetics .
Computational Similarity and Bioactivity Predictions
Using Tanimoto and Dice similarity metrics (common in virtual screening), the target compound’s structural features align with bioactive thieno[2,3-d]pyrimidinones:
- Tanimoto Index : Analogues with >70% similarity (e.g., aglaithioduline vs. SAHA in ) often share bioactivity profiles, suggesting the target compound may inhibit enzymes like HDACs or kinases .
- Cluster Analysis: Compounds with thiophene and pyrimidinone cores cluster into groups with anti-inflammatory or anticancer activities, as seen in NCI-60 dataset mining .
Biological Activity
The compound 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a synthetic derivative that has garnered attention for its potential biological activities. Its complex structure suggests a range of possible interactions with biological targets, making it a candidate for various therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 411.5 g/mol. The compound features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O2S2 |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
| SMILES | C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCCC3)SC(=C2)C4=CC=CC=C4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may exhibit:
Antibacterial Activity : The compound has shown potential against various bacterial strains, particularly those resistant to conventional antibiotics. Research indicates that compounds with similar thieno[2,3-d]pyrimidin structures can inhibit bacterial growth by interfering with metabolic pathways.
Antiviral Activity : There is ongoing research into the compound's efficacy against viral infections. Its structural components may allow it to inhibit viral replication by targeting specific viral proteins or host cell receptors.
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial properties of thieno[2,3-d]pyrimidin derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar scaffolds exhibited significant inhibitory activity, suggesting that our compound could also possess similar properties . -
Antiviral Potential :
In vitro studies have been conducted to assess the antiviral effects of related compounds on SARS-CoV-2. These studies utilized computational docking methods to predict binding affinities to viral proteins, indicating potential for further exploration in therapeutic applications .
Research Findings
Recent findings highlight the importance of structural modifications in enhancing biological activity. For example, the introduction of a pyrrolidine ring has been linked to improved interaction with target proteins, increasing the compound's potency . Additionally, modifications at the thiophenyl position have shown to enhance solubility and bioavailability.
Q & A
Q. What are the recommended synthetic strategies for this thienopyrimidine derivative, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions, typically involving cyclization of thiophene precursors and functionalization of the pyrimidine core. Key steps include:
- Thioether linkage formation : Reacting a 2-oxoethylsulfanyl intermediate with pyrrolidine under basic conditions (e.g., DMF, 60–80°C) to install the pyrrolidin-1-yl moiety .
- Allylation : Introducing the prop-2-en-1-yl group via nucleophilic substitution or alkylation, requiring inert atmospheres (e.g., N₂) and catalysts like K₂CO₃ .
- Optimization : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and adjust pH/temperature to suppress side reactions (e.g., hydrolysis of the thioether group) .
Example Table: Common Reaction Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Thioether formation | Pyrrolidine, DMF, 70°C, 12h | 60–75% |
| Allylation | Allyl bromide, K₂CO₃, THF, RT, 6h | 50–65% |
Q. Which spectroscopic techniques are most reliable for structural characterization?
- NMR : ¹H/¹³C NMR confirms the thiophen-2-yl and pyrrolidin-1-yl groups via characteristic shifts (e.g., thiophene protons at δ 7.2–7.5 ppm; pyrrolidine N-CH₂ at δ 2.5–3.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 486.12 for C₂₁H₂₃N₃O₂S₂) .
- X-ray Crystallography : Resolves ambiguity in stereochemistry; SHELXL software ( ) is recommended for refining crystallographic data .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or biological interactions?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Purity variations : Use HPLC (≥95% purity) and control batches to standardize assays .
- Assay conditions : Compare buffer pH (e.g., Tris-HCl vs. PBS) and cell lines (e.g., HEK293 vs. HeLa). For example, IC₅₀ values may differ by 10-fold in acidic vs. neutral media .
- Target selectivity : Perform kinome-wide profiling to identify off-target effects .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Disorder in the allyl group : Use low-temperature data collection (100 K) and restraints in SHELXL to model dynamic conformations .
- Weak diffraction : Optimize crystal growth via vapor diffusion (e.g., DMSO/water mixtures) and synchrotron radiation for small crystals (<0.1 mm) .
Methodological Guidance
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Synthesize analogs with substituted pyrrolidine (e.g., morpholine) or thiophene (e.g., furan) to assess impact on bioactivity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the pyrimidin-4-one oxygen) .
Q. What strategies improve yield in large-scale synthesis?
- Flow chemistry : Adapt batch reactions to continuous flow (e.g., microreactors for exothermic steps like allylation) to enhance reproducibility .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings (if aryl halides are intermediates) .
Data Contradiction Analysis
Q. Why do solubility values vary across literature reports?
- Solvent polarity : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL). Conflicting data may arise from incomplete equilibration or sonication time differences .
- Polymorphism : Crystalline vs. amorphous forms exhibit distinct solubility profiles. Characterize solid-state forms via PXRD .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
